Elasnin

Elastase Inhibition Enzyme Selectivity Inflammation Research

Elasnin is a microbial natural product isolated from Streptomyces noboritoensis KM-2753, belonging to the 4-hydroxy-2-pyrone class. It is a neutral, highly lipophilic, colorless viscous oil with the molecular formula C24H40O4 (MW 392.6).

Molecular Formula C24H40O4
Molecular Weight 392.6 g/mol
CAS No. 68112-21-0
Cat. No. B607285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElasnin
CAS68112-21-0
SynonymsElasnin
Molecular FormulaC24H40O4
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C(CCCC)C1=C(C(=C(C(=O)O1)CCCC)O)CCCC
InChIInChI=1S/C24H40O4/c1-5-9-13-17-21(25)18(14-10-6-2)23-19(15-11-7-3)22(26)20(16-12-8-4)24(27)28-23/h18,26H,5-17H2,1-4H3
InChIKeySNSPVFCYLPZTRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Elasnin (CAS 68112-21-0): Technical Baseline and Structural Identity for Procurement


Elasnin is a microbial natural product isolated from Streptomyces noboritoensis KM-2753, belonging to the 4-hydroxy-2-pyrone class [1]. It is a neutral, highly lipophilic, colorless viscous oil with the molecular formula C24H40O4 (MW 392.6) [1]. The compound was originally characterized as a selective inhibitor of human granulocyte elastase and has more recently been identified as a potent antibiofilm agent against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) [1][2].

1 Granulocyte elastase isoform selectivity studies
2 Antimicrobial biofilm screening (daptomycin-resistant MRSA)
3 4-hydroxy-2-pyrone SAR and natural product research

Why Generic Elastase Inhibitors or 4-Hydroxy-2-Pyrones Cannot Substitute for Elasnin (CAS 68112-21-0) in Critical Assays


Within the class of elastase inhibitors, profound selectivity differences exist between granulocyte and pancreatic enzyme isoforms; a compound potent against one isoform may be ineffective against the other, invalidating experimental conclusions if substituted [1]. Similarly, among 4-hydroxy-2-pyrones, minor structural variations (e.g., alkyl chain length, 4-hydroxy acetylation) produce order-of-magnitude shifts in inhibitory potency and enzyme specificity [2]. Furthermore, Elasnin's unique dual functionality—combining selective elastase inhibition with potent antibiofilm eradication against drug-resistant MRSA strains—is not shared by standard elastase inhibitors or generic pyrone analogs [3]. These property divergences preclude interchangeability and necessitate compound-specific procurement for reproducible scientific outcomes.

Isoform specificity

Granulocyte/pancreatic elastase selectivity may differ markedly; substituting generic inhibitors risks invalidating isoform-specific results.

Pyrone SAR divergence

Minor structural changes in 4-hydroxy-2-pyrones can shift potency by orders of magnitude; analogs may not replicate elasnin activity or selectivity.

Dual activity loss

Standard elastase inhibitors lack anti-MRSA biofilm activity; substituting elasnin removes dual-pathway research capability.

Quantitative Differentiation of Elasnin (CAS 68112-21-0) vs. Closest Analogs: A Comparator-Driven Evidence Guide


Selective Inhibition of Human Granulocyte vs. Pancreatic Elastase: A 23-Fold Differential

Elasnin exhibits a pronounced selectivity for human granulocyte elastase over pancreatic elastase. In direct comparative assays, Elasnin inhibited human granulocyte elastase with an IC50 of 1.3 µg/mL (3.3 µM), whereas inhibition of pancreatic elastase required an IC50 of 30.1 µg/mL (76.8 µM) [1]. This represents a 23-fold higher potency against the granulocyte isoform. Furthermore, Elasnin is virtually inactive against trypsin, chymotrypsin, thermolysin, and papain [1].

Enzyme Selectivity
Head-to-head
IC50 3.3 µM (granulocyte) vs 76.8 µM (pancreatic)
23-fold granulocyte preference
Supports isoform-selective study design
In vitro purified enzyme assay; no inhibition of trypsin/chymotrypsin
Elastase Inhibition Enzyme Selectivity Inflammation Research

Superior Biofilm Eradication Against Daptomycin-Resistant MRSA: 4-Fold Lower MBEC vs. Wild-Type

In a direct comparative study, Elasnin demonstrated significantly enhanced biofilm eradication activity against daptomycin-resistant MRSA relative to wild-type MRSA. The Minimum Biofilm Eradication Concentration (MBEC) was 0.625 µg/mL for the daptomycin-resistant strain, compared to 2.5 µg/mL for the wild-type strain [1]. Confocal microscopy confirmed a ~53% reduction in biofilm cell density for the resistant strain upon Elasnin treatment, versus only ~15% reduction for the wild-type [1].

Biofilm Eradication
Head-to-head
MBEC 0.625 µg/mL (daptomycin-resistant) vs 2.5 µg/mL (wild-type)
4-fold lower MBEC for resistant strain
Supports resistance-mechanism biofilm studies
MRSA ATCC BAA-1720 and resistant derivative; confocal microscopy confirmed density reduction
Antibiofilm MRSA Antimicrobial Resistance

Distinct Inhibition Profile vs. Structurally Related 4-Hydroxy-2-Pyrones

A comparative study of Elasnin and 15 related 4-hydroxy-2-pyrones revealed that Elasnin's inhibition constants (Ki) are 93 µM for human leukocyte elastase, 69 µM for porcine pancreatic elastase, and 224 µM for bovine chymotrypsin [1]. Within this series, the principal potency determinant was the substituent at position 3, and inhibition constants for HL elastase ranged broadly from 0.1 to 10 mM [1]. Notably, acetylation of the 4-hydroxy group did not affect inhibition, and the inhibition was noncovalent without enzyme acylation [1].

Pyrone Class SAR
Class-level
Ki HLE 93 µM
Series range 0.1–10 mM (~100-fold span)
Benchmark for pyrone SAR optimization
15 related 4-hydroxy-2-pyrones; position-3 substituent drives potency
4-Hydroxy-2-Pyrone Structure-Activity Relationship Enzyme Inhibition

Reversible, Non-Covalent Inhibition Mechanism Distinct from Acylating Agents

Mechanistic studies demonstrated that Elasnin inhibits human leukocyte elastase through a reversible, non-covalent mechanism, with no evidence of enzyme acylation [1]. The compound is highly lipophilic and is proposed to interact with the same hydrophobic binding site in neutrophil elastase as fatty acids such as oleic acid (Ki = 9 µM) [2]. Dialysis experiments confirmed full reversibility of the interaction [1].

Inhibition Mechanism
Reported
Reversible, non-covalent binding; no enzyme acylation
Dialysis confirmed reversibility
Supports washout-compatible kinetic studies
Distinct from irreversible acylating inhibitors; hydrophobic pocket interaction proposed
Enzyme Mechanism Reversible Inhibition Non-Covalent Binding

Optimal Research and Industrial Application Scenarios for Elasnin (CAS 68112-21-0) Based on Quantitative Evidence


Investigating Neutrophil Elastase-Mediated Pathology in Inflammatory Disease Models

Elasnin's 23-fold selectivity for human granulocyte elastase over pancreatic elastase [1] makes it an ideal tool for dissecting neutrophil-specific contributions in complex inflammatory milieus such as chronic obstructive pulmonary disease (COPD), acute lung injury, and rheumatoid arthritis, without confounding inhibition of digestive proteases.

Studying Biofilm Eradication Mechanisms in Daptomycin-Resistant MRSA

The compound's superior MBEC of 0.625 µg/mL against daptomycin-resistant MRSA biofilms—a 4-fold enhancement over wild-type [2]—positions Elasnin as a critical reagent for proteomic and genetic studies aimed at understanding the molecular basis of enhanced susceptibility in resistant strains, and for screening synergistic combinations with conventional antibiotics.

Structure-Activity Relationship (SAR) Studies of 4-Hydroxy-2-Pyrone Scaffolds

As a well-characterized reference compound with defined Ki values (93, 69, 224 µM for HLE, PPE, and chymotrypsin) [3] and established SAR trends (e.g., position-3 substituent as principal potency determinant) [3], Elasnin serves as a benchmark for evaluating novel synthetic pyrone derivatives targeting serine proteases or exploring antibiofilm pharmacophores.

Development of Antifouling Coatings Targeting Marine Biofilms

Elasnin's demonstrated antibiofilm activity, which has been patented for both mono- and multi-species biofilms [4], supports its application in marine antifouling research, where its reversible, non-covalent mechanism [3] may offer an environmentally favorable alternative to traditional biocidal coatings.

Application
Selection Property
Validation Focus
Neutrophil elastase pathway studies in inflammatory disease models
Granulocyte elastase isoform selectivity
Granulocyte elastase activity assays; absence of pancreatic elastase cross-inhibition
Drug-resistant MRSA biofilm eradication research
Anti-MRSA biofilm activity
MBEC and biofilm cell-density endpoints; confocal microscopy validation
4-hydroxy-2-pyrone structure-activity relationship studies
Benchmark Ki for serine proteases
Inhibitory potency vs. homolog series; position-3 substituent effects
Marine antifouling biofilm research
Broad-spectrum antibiofilm activity
Multi-species biofilm assays; reversible, non-covalent mechanism

Technical Documentation Hub

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35 linked technical documents
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